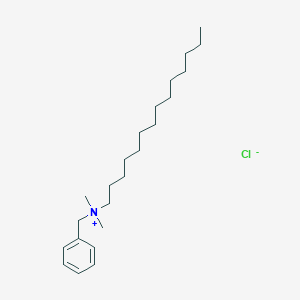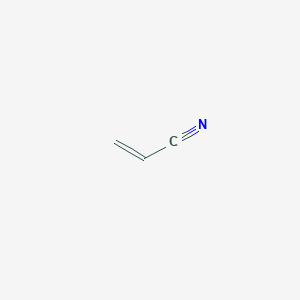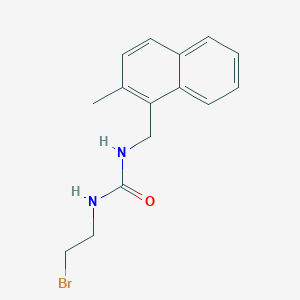
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- is not well understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- has unique biochemical and physiological effects. This compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound can also be used as a fluorescent probe for detecting DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- in lab experiments is its anticancer properties. This compound can be used to develop new cancer drugs and can also be used as a fluorescent probe for detecting DNA and RNA. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it in the lab.
Zukünftige Richtungen
There are several future directions for the research and development of Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)-. One potential direction is the further exploration of its anticancer properties and the development of new cancer drugs based on this compound. Additionally, this compound can also be used in the development of new fluorescent probes for detecting DNA and RNA. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- is synthesized through a multi-step process. The first step involves the reaction of 2-methyl-1-naphthylmethylamine with 1-bromo-2-chloroethane in the presence of sodium hydroxide. This reaction produces 1-(2-bromoethyl)-2-methyl-1-naphthylmethylamine. The second step involves the reaction of the product from the first step with urea in the presence of a catalyst such as potassium carbonate. This reaction produces Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, this compound can also be used as a fluorescent probe for detecting DNA and RNA.
Eigenschaften
CAS-Nummer |
102434-30-0 |
|---|---|
Molekularformel |
C15H17BrN2O |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-[(2-methylnaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O/c1-11-6-7-12-4-2-3-5-13(12)14(11)10-18-15(19)17-9-8-16/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
KGTXKRZKICGBJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CNC(=O)NCCBr |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)CNC(=O)NCCBr |
Andere CAS-Nummern |
102434-30-0 |
Synonyme |
Urea, 1-(2-bromoethyl)-3-(2-methyl-1-naphthylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




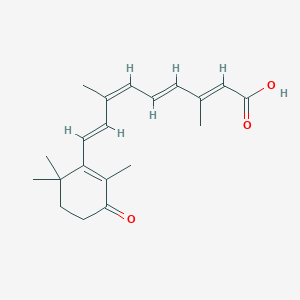
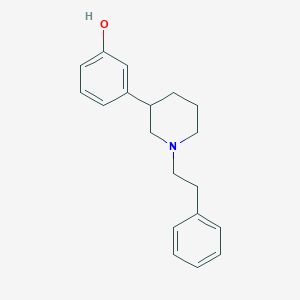


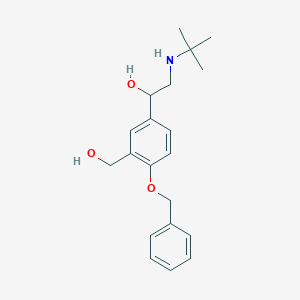
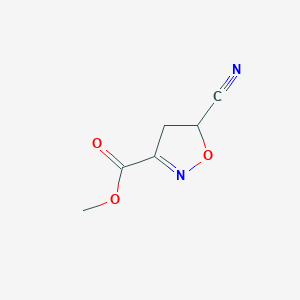

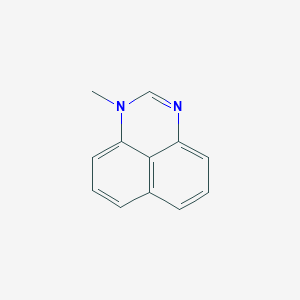

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

